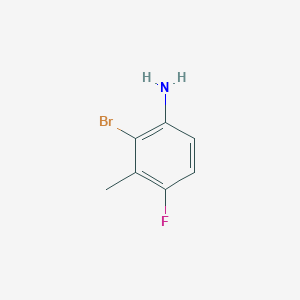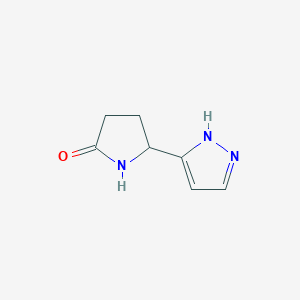
5-(1H-Pyrazol-3-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1H-Pyrazol-3-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrazole ring attached to a pyrrolidinone structure. This compound is of significant interest due to its potential biological activities and its role as a versatile synthon in organic synthesis. The presence of both pyrazole and pyrrolidinone moieties in its structure allows it to participate in a variety of chemical reactions, making it a valuable compound in medicinal chemistry and other scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Pyrazol-3-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the transformation of donor-acceptor cyclopropanes to 1,5-substituted pyrrolidones via a Lewis acid-initiated ring opening with primary amines, followed by lactamization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1H-Pyrazol-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(1H-Pyrazol-3-yl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s potential biological activities make it a subject of interest in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Wirkmechanismus
The mechanism of action of 5-(1H-Pyrazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-2-one: A simpler analog that lacks the pyrazole ring but shares the pyrrolidinone structure.
Pyrazole derivatives: Compounds that contain the pyrazole ring but differ in the attached functional groups.
Uniqueness
5-(1H-Pyrazol-3-yl)pyrrolidin-2-one is unique due to the combination of the pyrazole and pyrrolidinone moieties, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various applications in scientific research and industry .
Eigenschaften
Molekularformel |
C7H9N3O |
|---|---|
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
5-(1H-pyrazol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H9N3O/c11-7-2-1-5(9-7)6-3-4-8-10-6/h3-5H,1-2H2,(H,8,10)(H,9,11) |
InChI-Schlüssel |
NILOAFSRAWBYES-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC1C2=CC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


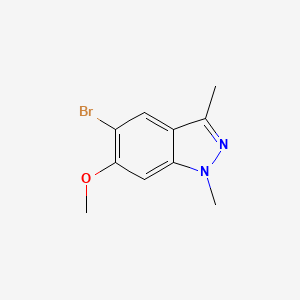
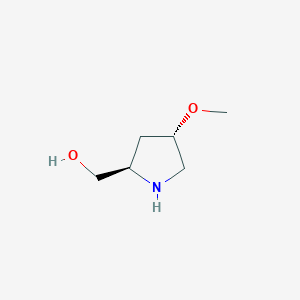
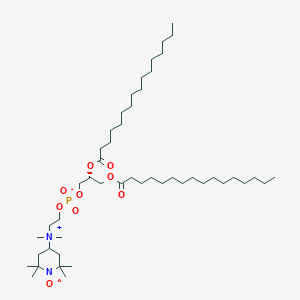

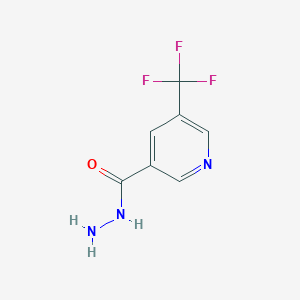
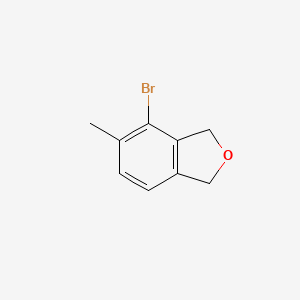
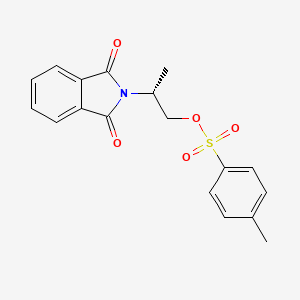
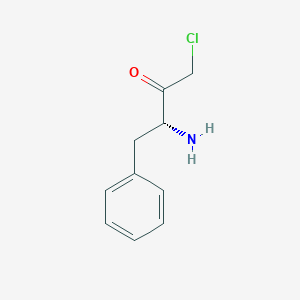
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-ol](/img/structure/B15222235.png)
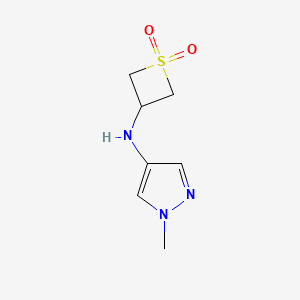
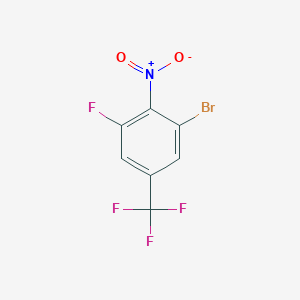
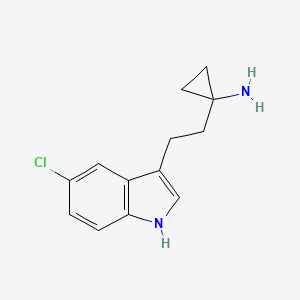
![1-[5-Chloro-4-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15222256.png)
